6alpha-Bromobetamethasone dipropionate
CAS No.: 1186048-34-9
Cat. No.: VC0193707
Molecular Formula: C28H36BrFO7
Molecular Weight: 583.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186048-34-9 |
|---|---|
| Molecular Formula | C28H36BrFO7 |
| Molecular Weight | 583.5 g/mol |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
| Standard InChI | InChI=1S/C28H36BrFO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20?,21-,25-,26-,27-,28-/m0/s1 |
| Standard InChI Key | IWDYBQRUEBZMDR-QTSRRJNPSA-N |
| Isomeric SMILES | CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)Br)F)O)C)C)OC(=O)CC |
| SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC |
| Canonical SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC |
Introduction
Chemical Structure and Properties
6alpha-Bromobetamethasone dipropionate is a brominated derivative of betamethasone dipropionate, characterized by the addition of a bromine atom at the 6alpha position of the steroid nucleus. This modification enhances its potency and specificity, particularly for treating inflammatory skin conditions.
The compound is known by several names, including 6alpha-Bromo-9-fluoro-11beta-hydroxy-16beta-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate, which describes its chemical structure, and is also referred to as "Betamethasone dipropionate impurity H" in pharmaceutical contexts .
Key Physical and Chemical Properties
The physical and chemical properties of 6alpha-Bromobetamethasone dipropionate are summarized in Table 1.
Table 1: Physical and Chemical Properties of 6alpha-Bromobetamethasone Dipropionate
| Property | Value |
|---|---|
| Molecular Formula | C28H36BrFO7 |
| Molecular Weight | 583.5 g/mol |
| CAS Number | 1186048-34-9, 2575516-37-7 |
| Physical Appearance | White to off-white crystalline powder |
| Purity (Commercial) | > 95% |
| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
The compound's structure features a steroidal nucleus with a bromine atom at the 6alpha position, a fluorine atom at position 9, a hydroxyl group at position 11beta, and propionate ester groups at positions 17 and 21 . This specific configuration contributes to its enhanced biological activity compared to non-brominated betamethasone derivatives.
Structural Comparison with Related Compounds
Mechanism of Action
6alpha-Bromobetamethasone dipropionate exerts its effects through mechanisms similar to other glucocorticoids but with enhanced potency due to its structural modifications.
Cellular and Molecular Mechanisms
Like other glucocorticoids, 6alpha-Bromobetamethasone dipropionate acts by binding to intracellular glucocorticoid receptors, which then modulate gene expression related to inflammation. This compound inhibits neutrophil apoptosis and demargination and suppresses inflammatory transcription factors like NF-kappa B, leading to decreased production of pro-inflammatory mediators .
The bromination at the 6alpha position enhances the compound's binding affinity to glucocorticoid receptors, potentially increasing its anti-inflammatory potency compared to unbrominated betamethasone dipropionate. This molecular modification affects the compound's pharmacodynamic properties, making it particularly effective for topical applications.
Anti-inflammatory Effects
The anti-inflammatory action of 6alpha-Bromobetamethasone dipropionate involves the suppression of various inflammatory cells, including:
-
Mast cells
-
Eosinophils
-
Basophils
-
Lymphocytes
-
Macrophages
-
Neutrophils
Additionally, it inhibits the release of inflammatory mediators such as histamine, eicosanoids, leukotrienes, and cytokines . The combination of these effects results in potent anti-inflammatory activity that is particularly valuable for treating inflammatory skin conditions.
Synthesis and Production
The synthesis of 6alpha-Bromobetamethasone dipropionate involves specific chemical processes that typically start with betamethasone dipropionate as the precursor.
| Step | Description | Conditions |
|---|---|---|
| 1. Initial Dissolution | Dissolving crude product in acetone | 30-45°C |
| 2. Decolorization | Treatment with activated carbon | Reflux at 50-60°C for 0.5-1 hour |
| 3. Filtration | Removal of adsorbent | Heat preservation at 30-50°C |
| 4. Concentration | Reduced pressure distillation | 40-50°C, -0.08 to -0.06 MPa vacuum |
| 5. Crystallization | Addition of alkane solvent (e.g., n-hexane) | 10-20°C, stirring for 1-2 hours |
| 6. Filtration | Separation of crystals | Room temperature |
| 7. Drying | Removal of residual solvents | 70-90°C for 10-16 hours |
This purification process typically yields a product with high purity (>95%) and good recovery (approximately 96% for betamethasone dipropionate) . Similar principles would likely apply to the purification of 6alpha-Bromobetamethasone dipropionate, with potential adjustments to accommodate the specific physicochemical properties conferred by the bromine atom.
Pharmacological Applications
6alpha-Bromobetamethasone dipropionate has potential applications in various therapeutic contexts, particularly in dermatology.
Therapeutic Uses
The primary therapeutic applications of 6alpha-Bromobetamethasone dipropionate are in the treatment of inflammatory skin conditions. Its high anti-inflammatory action coupled with low systemic glucocorticoid activity minimizes potential side effects when applied topically. Potential therapeutic applications include:
-
Eczema
-
Psoriasis
-
Dermatitis
-
Other inflammatory skin disorders
The bromination at the 6alpha position enhances the compound's potency, potentially allowing for lower concentrations or less frequent applications compared to non-brominated analogues.
Formulation Considerations
The efficacy of 6alpha-Bromobetamethasone dipropionate, like other topical corticosteroids, depends significantly on the formulation used for delivery. Research on betamethasone dipropionate formulations suggests that novel delivery systems could enhance the efficacy of 6alpha-Bromobetamethasone dipropionate as well.
Recent advances in drug delivery technology, such as polyaphron dispersion (PAD) technology, have shown promise for enhancing the skin deposition of corticosteroids. This technology involves encapsulating dispersed oil droplets in a robust multimolecular aqueous film of surfactants, oil, and water, enabling a multifold decrease in surfactant concentration compared to conventional creams .
A study comparing a novel PAD technology-based cream formulation of calcipotriene/betamethasone dipropionate with a traditional topical suspension demonstrated superior drug delivery with the cream formulation . Similar principles could potentially be applied to formulations containing 6alpha-Bromobetamethasone dipropionate to optimize its therapeutic efficacy.
| Time (hours) | CAL/BDP PAD emulsion cream (ng/cm²) | CAL/BDP topical suspension (ng/cm²) | p value |
|---|---|---|---|
| 16 | 375 ± 86 | 175 ± 41 | 0.0361 |
| 24 | 665 ± 118 | 347 ± 90 | 0.0303 |
| 40 | 1437 ± 168 | 884 ± 196 | 0.0292 |
| 48 | 2049 ± 230 | 1223 ± 282 | 0.0238 |
| 64 | 3729 ± 372 | 2033 ± 356 | 0.0041 |
| 72 | 4909 ± 458 | 2117 ± 264 | 0.0004 |
Data presented as mean ± standard error of the mean (n = 6); CAL/BDP: Calcipotriene and betamethasone dipropionate; PAD: polyaphron dispersion
This research suggests that appropriate formulation development could significantly enhance the delivery of 6alpha-Bromobetamethasone dipropionate to target skin layers, potentially improving its therapeutic efficacy.
Bioequivalence Studies
Bioequivalence studies provide important insights into the pharmacokinetic properties of betamethasone derivatives. A study examining bioequivalence between two formulations of betamethasone dipropionate and betamethasone disodium phosphate injectable suspension found comparable pharmacokinetic profiles between test and reference formulations .
The geometric mean ratios (90% confidence intervals) for key pharmacokinetic parameters were:
These findings highlight the importance of rigorous bioequivalence testing for different formulations of corticosteroids, including potential formulations of 6alpha-Bromobetamethasone dipropionate.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 6alpha-Bromobetamethasone dipropionate can be inferred from what is known about related compounds, particularly betamethasone dipropionate.
Absorption and Distribution
When applied topically, 6alpha-Bromobetamethasone dipropionate likely penetrates the stratum corneum and reaches the epidermis and dermis. The extent of percutaneous absorption would depend on various factors, including the vehicle used, skin integrity, application site, and duration of application.
The bromination at the 6alpha position may influence the compound's lipophilicity and thus its ability to penetrate the stratum corneum. Once absorbed, it would likely bind to plasma proteins to a significant extent, similar to other betamethasone derivatives .
Metabolism and Elimination
Based on the metabolism of related compounds, 6alpha-Bromobetamethasone dipropionate might undergo hydrolysis by esterases to form active metabolites. In the case of betamethasone dipropionate, it undergoes rapid and extensive hydrolysis mediated by esterases to form betamethasone-17-monopropionate (17-BMP), which is the major active metabolite with potent anti-inflammatory activity .
Similarly, 6alpha-Bromobetamethasone dipropionate might act as a prodrug, with the propionate esters being cleaved to yield active metabolites. The presence of the bromine atom could potentially affect the rate and extent of this metabolism, contributing to the compound's enhanced potency or altered pharmacokinetic profile.
Future Research Directions
The enhanced potency and specificity of 6alpha-Bromobetamethasone dipropionate suggest several promising avenues for future research.
Formulation Development
Future research could focus on developing optimized formulations of 6alpha-Bromobetamethasone dipropionate that enhance its skin penetration, retention, and therapeutic efficacy. Novel drug delivery systems, such as those based on PAD technology, could potentially improve the compound's therapeutic index by increasing its concentration at the target site while minimizing systemic exposure.
Clinical Applications
Comparative clinical studies evaluating the efficacy and safety of 6alpha-Bromobetamethasone dipropionate against established topical corticosteroids would be valuable for determining its place in dermatological therapy. Such studies could assess whether its enhanced potency translates to improved clinical outcomes or reduced side effect profiles in various inflammatory skin conditions.
Structure-Activity Relationship Studies
Further research into the structure-activity relationships of brominated betamethasone derivatives could lead to the development of novel compounds with optimized therapeutic properties. Given that 6alpha-Bromobetamethasone dipropionate is sometimes considered an intermediate in the synthesis of anti-inflammatory steroids , exploration of related structural modifications might yield compounds with even more favorable efficacy-safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume